molecular formula C14H22N2O6 B1581060 tert-Butyl (S)-(1-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-2-methylpropyl)carbamate CAS No. 3392-12-9

tert-Butyl (S)-(1-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-2-methylpropyl)carbamate

Cat. No. B1581060
CAS RN: 3392-12-9
M. Wt: 314.33 g/mol
InChI Key: POBDBYGSGKMZPH-UHFFFAOYSA-N
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Description

“tert-Butyl (S)-(1-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-2-methylpropyl)carbamate” is a chemical compound. It’s also known as tert-Butyl carbamate or Boc-amide . It’s used in the palladium-catalyzed synthesis of N-Boc-protected anilines .


Synthesis Analysis

The synthesis of tert-Butyl carbamate involves a palladium-catalyzed cross-coupling reaction with various aryl halides with Cs2CO3 as base in 1,4-dioxane (solvent) .


Molecular Structure Analysis

The molecular formula of tert-Butyl carbamate is C5H11NO2 . The structure is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Tert-Butyl carbamate undergoes palladium-catalyzed cross-coupling reactions with various aryl halides . It’s also involved in the synthesis of N-Boc-protected anilines .


Physical And Chemical Properties Analysis

Tert-Butyl carbamate has a molecular weight of 117.15 . It’s a white to slightly yellow needle-like solid . It has a melting point of 105-108 °C . It’s soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water .

Scientific Research Applications

Polymerization Initiator

Di-tert-butyl peroxide, closely related to tert-butyl carbamates, has been utilized as an initiator for the polymerization of styrene. Analysis of the resulting polymers shows the presence of tert-butoxy and methyl end-groups, suggesting initiation by tert-butoxy radicals. This demonstrates the compound's potential as a polymerization initiator under various conditions, highlighting its role in polymer chemistry (Allen & Bevington, 1961).

Asymmetric Mannich Reaction

Tert-butyl phenyl(phenylsulfonyl)methylcarbamate and its derivatives are synthesized through asymmetric Mannich reactions. These reactions are essential for creating chiral amino carbonyl compounds, showcasing the compound's significance in the synthesis of complex organic molecules with precise chirality control (Yang, Pan, & List, 2009).

Chemical Synthesis and Structural Analysis

The synthesis and structural analysis of compounds like tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl} -carbamate reveal intricate hydrogen bonding patterns. These studies are pivotal in understanding the molecular structure and potential interactions of carbamates in various chemical contexts (Weber et al., 1995).

Radical Reactions and Oxidation

The radical oxidation of amides and related compounds with hypervalent tert-butylperoxyiodanes to synthesize imides and tert-butylperoxyamide acetals is another critical application. This reaction mechanism, involving the generation of carbon-centered radicals, underscores the role of tert-butyl carbamates in organic synthesis and radical chemistry (Ochiai, Kajishima, & Sueda, 1999).

Photoredox Catalysis

Tert-butyl carbamates are utilized in photoredox-catalyzed reactions for the amination of o-hydroxyarylenaminones, demonstrating their utility in photocatalyzed protocols. This innovative application enables the construction of 3-aminochromones under mild conditions, broadening the scope of photoredox catalysis in organic synthesis (Wang et al., 2022).

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O6/c1-8(2)11(15-13(20)21-14(3,4)5)12(19)22-16-9(17)6-7-10(16)18/h8,11H,6-7H2,1-5H3,(H,15,20)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POBDBYGSGKMZPH-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60187543
Record name tert-Butyl (S)-(1-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-2-methylpropyl)carbamate
Source EPA DSSTox
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Molecular Weight

314.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (S)-(1-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-2-methylpropyl)carbamate

CAS RN

3392-12-9
Record name L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boc-Val-osu
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Butyl (S)-(1-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-2-methylpropyl)carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (S)-[1-[[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl]-2-methylpropyl]carbamate
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Record name BOC-VAL-OSU
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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